molecular formula C11H10N2O2 B8228387 Methyl 7-aminoisoquinoline-4-carboxylate

Methyl 7-aminoisoquinoline-4-carboxylate

Cat. No.: B8228387
M. Wt: 202.21 g/mol
InChI Key: ZUFSPYFNFVQCFH-UHFFFAOYSA-N
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Description

Methyl 7-aminoisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-aminoisoquinoline-4-carboxylate typically involves the reaction of 7-aminoisoquinoline with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the isoquinoline attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 7-aminoisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminoisoquinoline-7-carboxylate
  • Methyl 6-aminoisoquinoline-3-carboxylate
  • Methyl 5-aminoisoquinoline-2-carboxylate

Uniqueness

Methyl 7-aminoisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Methyl 7-aminoisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with various amino acids or their esters. This process can be optimized to yield high purity and specific regioisomers, which are crucial for evaluating biological activity. The regioselectivity is often influenced by the electronic properties of substituents attached to the isoquinoline scaffold, particularly the nitrogen atom at position 7, which plays a pivotal role in directing nucleophilic attacks during synthesis .

Cytotoxicity

This compound has demonstrated moderate to high cytotoxic activity against various cancer cell lines. In a study evaluating several derivatives, compounds derived from this scaffold exhibited IC50 values ranging from 0.58 to 15.43 μM , indicating significant potency compared to established chemotherapeutics like etoposide . The cytotoxic effects were notably variable across different cell lines, with gastric-derived AGS cells showing the highest sensitivity and urogenital J82 cells exhibiting resistance potentially due to mutations in the p53 gene .

CompoundIC50 (μM)Cell Line
Etoposide0.58 - 3.49Various
This compound0.58 - 15.43AGS, J82, etc.

The mechanism underlying the cytotoxicity of this compound is believed to involve oxidative stress induction and DNA damage pathways. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by promoting apoptosis in malignant cells . Furthermore, structural modifications at specific positions on the isoquinoline ring can enhance or diminish this activity, underscoring the importance of molecular design in drug development .

Case Studies

  • Antitumor Activity : In a study focusing on derivatives of this compound, researchers found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, one derivative demonstrated an IC50 value of 0.67 μM against prostate cancer cell lines while showing minimal effects on healthy cells .
  • Anti-inflammatory Properties : Beyond its anticancer potential, this compound has been investigated for its anti-inflammatory activities. Derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells, with IC50 values ranging from 20 to 40 μM , suggesting a multifaceted therapeutic profile .

Properties

IUPAC Name

methyl 7-aminoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFSPYFNFVQCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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